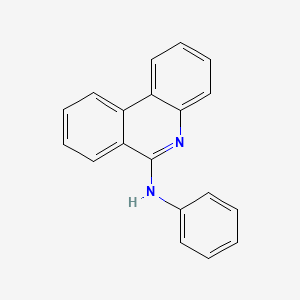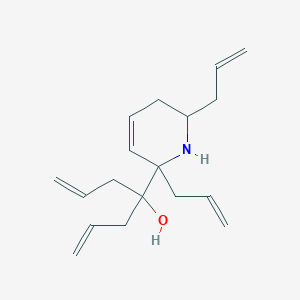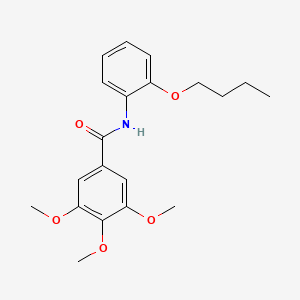![molecular formula C19H22N2O2 B5296343 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine](/img/structure/B5296343.png)
1-[3-(benzyloxy)benzoyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(benzyloxy)benzoyl]-4-methylpiperazine, also known as BMBP, is a compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. BMBP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory. 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has also been shown to inhibit the activity of HIV-1 integrase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has also been shown to inhibit the formation of amyloid-beta fibrils, which are implicated in the pathogenesis of Alzheimer's disease. In addition, 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has several advantages for lab experiments, including its relatively simple synthesis method and its activity against various targets. However, 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine. One area of research is the development of 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine derivatives with improved activity and selectivity against specific targets. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine in animal models and humans. Furthermore, the potential applications of 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine in the treatment of various diseases, including cancer and Alzheimer's disease, warrant further investigation.
Synthesis Methods
The synthesis of 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has been achieved using various methods, including the reaction of 1-bromo-3-(benzyloxy)benzene with 4-methylpiperazine in the presence of a palladium catalyst, and the reaction of 1-(3-hydroxybenzoyl)piperazine with benzyl bromide followed by deprotection of the resulting benzyl ether. The yield and purity of 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine can be improved by using different reaction conditions and purification methods.
Scientific Research Applications
1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various targets, including cancer cells, HIV-1 integrase, and acetylcholinesterase. 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta fibrils, which are implicated in the pathogenesis of the disease.
properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(3-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-20-10-12-21(13-11-20)19(22)17-8-5-9-18(14-17)23-15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALHFRUXWBBOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Benzyloxy)benzoyl]-4-methylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5296277.png)
![4-(4-methyl-1-piperazinyl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5296289.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5296292.png)
![(3S*,4R*)-3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-methyl-4-piperidinol](/img/structure/B5296302.png)
![6-[(diethylamino)methyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5296308.png)


![1-[(3-methyl-2-pyridinyl)methyl]-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine](/img/structure/B5296335.png)
![5-{2-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296339.png)


![2,4-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5296347.png)
![2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296355.png)
